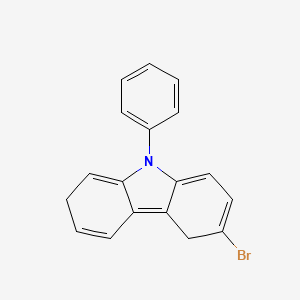

6-Bromo-9-phenyl-2,5-dihydrocarbazole

Beschreibung

6-Bromo-9-phenyl-2,5-dihydrocarbazole is a brominated carbazole derivative featuring a phenyl substituent at the 9-position and partial saturation in the carbazole scaffold (2,5-dihydro structure). Brominated carbazoles are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing π-conjugated systems used in optoelectronics and pharmaceuticals . The bromine atom at position 6 enhances electrophilic reactivity, enabling regioselective functionalization, while the phenyl group at position 9 may influence steric and electronic properties .

Eigenschaften

IUPAC Name |

6-bromo-9-phenyl-2,5-dihydrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-4,6-11H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBLVGDGGPYWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C3CC(=CC=C3N(C2=C1)C4=CC=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on carbazole derivatives with modifications at positions 6 and 9, as well as variations in substitution patterns and functional groups. Data are derived from analogs in the provided evidence (Table 1).

Table 1: Key Properties of Carbazole Derivatives

Key Observations:

Reactivity and Functionalization: The bromine atom in 6-bromo-1,4-dimethyl-9H-carbazole (4) facilitates cross-coupling reactions, though classical Suzuki conditions (Na₂CO₃/Pd(PPh₃)₄) were ineffective for arylations . This contrasts with analogs like 9b and 9c, where boronic acid coupling succeeded under modified conditions (e.g., tert-butoxycarbonyl protection at position 9) . Electron-withdrawing groups (e.g., NO₂ in 7b) increase melting points (240°C vs. 122°C for 9b) due to enhanced intermolecular interactions .

Steric and Electronic Effects: The tert-butoxycarbonyl group in 9b and 9c improves solubility in polar aprotic solvents (e.g., DMSO), as evidenced by resolved $ ^1H $-NMR signals .

Spectroscopic Signatures :

- Bromine’s inductive effect deshields adjacent protons, as seen in 6-bromo derivatives (e.g., δ 8.36 for H5 in 9b) .

- Aldehyde substituents (e.g., 9c) exhibit distinct IR stretches at ~1657 cm⁻¹ (C=O) and $ ^1H $-NMR signals near δ 9.90 .

Research Implications and Limitations

While direct data on 6-Bromo-9-phenyl-2,5-dihydrocarbazole are absent, comparisons with analogs suggest:

- Synthetic Utility : Bromine at position 6 enables diverse functionalization, but steric hindrance from the 9-phenyl group may require tailored catalysts (e.g., bulky ligands for cross-coupling).

- Material Applications : Partial saturation (2,5-dihydro) could modulate bandgap properties, making the compound suitable for organic semiconductors.

Limitations : The evidence lacks explicit data on dihydrocarbazole derivatives, necessitating further experimental validation of properties like solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.